3,5-Dibromo-1H-pyrazole (CAS: 67460-86-0) is a highly versatile, symmetrically dihalogenated heterocyclic building block widely procured for pharmaceutical and agrochemical synthesis. Unlike mono-halogenated or unhalogenated pyrazoles, this solid compound features two highly reactive, electron-withdrawing bromine atoms at the 3 and 5 positions. This unique electronic configuration not only lowers the pKa of the pyrazole NH for facile N-alkylation but also establishes a platform for orthogonal, sequential functionalization. By serving as a dual-vector precursor, it enables the rapid construction of complex 1,3,5-trisubstituted architectures, making it a critical raw material for the scalable manufacturing of kinase inhibitors and advanced functional materials .
Procurement teams cannot seamlessly substitute 3,5-dibromo-1H-pyrazole with lower-cost mono-brominated analogs (such as 3-bromopyrazole or 4-bromopyrazole) or over-halogenated variants (like 3,4,5-tribromopyrazole). Mono-bromopyrazoles provide only a single vector for cross-coupling, fundamentally preventing the sequential synthesis of 1,3,5-trisubstituted scaffolds required for specific kinase binding geometries[1]. Furthermore, 4-bromopyrazole is electronically deactivated at the C4 position, rendering it completely inert to the metal-free nucleophilic aromatic substitution (SNAr) reactions that 3,5-dibromopyrazole readily undergoes [2]. Conversely, attempting to use 3,4,5-tribromopyrazole introduces severe steric hindrance and poor regiocontrol during metal-halogen exchange, leading to complex isomeric mixtures that drive up downstream purification costs [1].
A primary driver for procuring 3,5-dibromo-1H-pyrazole is its predictable regioselectivity upon N-protection. When N-alkylated or N-benzylated, the symmetry is broken, and the C5-bromine becomes highly susceptible to selective metal-halogen exchange. Studies demonstrate that lithiation with n-BuLi proceeds almost exclusively at the 5-position, allowing for immediate trapping with electrophiles or sequential Suzuki-Miyaura coupling[1]. This orthogonal reactivity is absent in mono-brominated comparators.
| Evidence Dimension | Regioselectivity in lithiation and cross-coupling |
| Target Compound Data | N-protected 3,5-dibromopyrazole yields >95% 5-substituted regioisomers. |
| Comparator Or Baseline | 3,4,5-tribromopyrazole yields complex, difficult-to-separate isomeric mixtures. |
| Quantified Difference | Eliminates isomer separation steps, enabling direct isolation of pure intermediates. |
| Conditions | n-BuLi lithiation or Pd-catalyzed coupling of N-methyl derivatives at low temperatures. |
Allows process chemists to build complex, multi-vector active pharmaceutical ingredients sequentially from a single starting material, reducing step count.
The dual electron-withdrawing effect of the bromine atoms at the 3 and 5 positions significantly increases the electrophilicity of the pyrazole core. This activation allows 3,5-dibromo-1H-pyrazole derivatives to undergo direct nucleophilic aromatic substitution (SNAr) with secondary amines, such as morpholine, with excellent regioselectivity at the C5 position [1]. In stark contrast, 4-bromopyrazole is electronically deactivated and resists SNAr under identical conditions [2].
| Evidence Dimension | Susceptibility to Nucleophilic Aromatic Substitution (SNAr) |
| Target Compound Data | Undergoes high-yield SNAr at C5 with amines (e.g., morpholine) without transition metals. |
| Comparator Or Baseline | 4-bromopyrazole is inert to SNAr due to electron-rich C4 character. |
| Quantified Difference | Enables direct C-N bond formation without palladium catalysts. |
| Conditions | Reaction of N-methylated pyrazoles with secondary amines in polar solvents. |
Eliminates the need for expensive palladium catalysts and downstream heavy-metal scavenging, directly lowering API manufacturing costs.
The presence of two halogens on the pyrazole ring exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the N-H proton. 3,5-dibromo-1H-pyrazole has a predicted pKa of approximately 7.76, making it vastly more acidic than unsubstituted 1H-pyrazole . This enhanced acidity allows for quantitative N-alkylation or N-benzylation using mild bases like potassium carbonate, avoiding the need for hazardous, strong bases like sodium hydride.
| Evidence Dimension | NH Acidity (pKa) and base requirement for alkylation |
| Target Compound Data | 3,5-dibromo-1H-pyrazole (pKa ~7.76) alkylates efficiently with mild bases (K2CO3). |
| Comparator Or Baseline | Unsubstituted 1H-pyrazole (pKa ~14.4) often requires strong bases (NaH) for complete conversion. |
| Quantified Difference | ~6.6 pKa unit reduction, fundamentally shifting the required base strength. |
| Conditions | Base-mediated N-protection in polar aprotic solvents (e.g., DMF). |
Improves process safety and scalability by allowing the use of mild, easy-to-handle bases during the initial stages of synthesis.
Procuring 3,5-dibromo-1H-pyrazole is essential for accessing the highly active 5-substituted pyrazole vector in kinase inhibitor design. Scaffolds derived from this precursor properly align with the solvent-exposed regions of kinases such as LIMK1/2 and TYK2. Comparative binding assays reveal that the 5-regioisomer (accessible via the dibromo precursor) displays at least a 100-fold potency improvement against LIMK1/2 compared to the corresponding 3-regioisomer, which is the default product of mono-substituted starting materials [1].
| Evidence Dimension | Kinase inhibitory activity (LIMK1/2 IC50/Kd) |
| Target Compound Data | 1,5-disubstituted architectures derived from 3,5-dibromopyrazole show high potency. |
| Comparator Or Baseline | 1,3-disubstituted regioisomers show a >100-fold drop in potency. |
| Quantified Difference | >100-fold improvement in target binding affinity. |
| Conditions | In vitro kinase binding and inhibition assays. |
Ensures medicinal chemistry teams can synthesize the exact geometric isomer required for optimal target engagement, avoiding wasted effort on inactive vectors.
Because 3,5-dibromo-1H-pyrazole allows for highly regioselective lithiation and Suzuki coupling at the C5 position after N-protection, it is the premier starting material for developing complex kinase inhibitors (e.g., TYK2, LIMK, and KRAS G12C inhibitors). It enables chemists to install different functional groups at the 3 and 5 positions orthogonally, a process impossible with mono-brominated analogs[1].
Leveraging the enhanced electrophilicity of the dibrominated core, process chemists use this compound to perform metal-free nucleophilic aromatic substitution (SNAr) with secondary amines. This application is critical in late-stage pharmaceutical manufacturing where eliminating palladium catalysts reduces both raw material costs and the regulatory burden of heavy-metal scavenging [2].
Due to its significantly lowered pKa (~7.76), 3,5-dibromo-1H-pyrazole is ideal for large-scale manufacturing environments where safety is paramount. It allows for quantitative N-alkylation using mild carbonate bases, eliminating the need for hazardous reagents like sodium hydride that are typically required for less acidic pyrazoles .